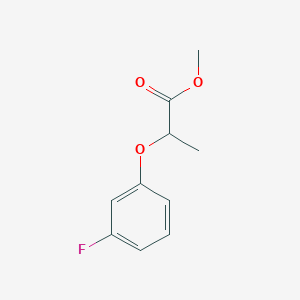

Methyl 2-(3-fluorophenoxy)propanoate

Description

Methyl 2-(3-fluorophenoxy)propanoate is an ester derivative of propanoic acid featuring a 3-fluorophenoxy substituent. Fluorinated aromatic esters are of interest in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine, which can enhance metabolic stability and influence physicochemical properties such as lipophilicity and hydrolysis rates .

Properties

IUPAC Name |

methyl 2-(3-fluorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGWBGWFBHFHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluorophenoxy)propanoate is typically synthesized through a condensation reaction between 3-fluorophenol and 2-bromo-2-methylpropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-fluorophenol and 2-bromo-2-methylpropionic acid.

Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar aprotic solvents.

Major Products Formed

Hydrolysis: Yields 3-fluorophenol and 2-bromo-2-methylpropionic acid.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Methyl 2-(3-fluorophenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and fragrances due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluorophenoxy)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that interact with biological molecules. The fluorine atom in the aromatic ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects: Fluorophenoxy vs. Benzoyl Phenyl Groups

A key analog is methyl 2-(3-benzoylphenyl)propanoate, a prodrug of ketoprofen. Studies show that methyl esters generally exhibit superior enzymatic hydrolysis rates and bioavailability compared to ethyl or propyl esters due to their smaller size and higher lipophilicity . For instance:

- Methyl 2-(3-benzoylphenyl)propanoate demonstrated 1.5× higher anti-inflammatory activity than ketoprofen itself in rodent models, attributed to efficient esterase-mediated conversion to the active drug .

- By contrast, ethyl and propyl analogs of this compound showed reduced activity, highlighting the critical role of the methyl ester group in prodrug design.

Comparison Table 1: Substituent Impact on Activity

| Compound | Substituent | Biological Activity (Relative to Ketoprofen) |

|---|---|---|

| Methyl 2-(3-benzoylphenyl)propanoate | Benzoyl phenyl | 1.5× |

| Ethyl 2-(3-benzoylphenyl)propanoate | Benzoyl phenyl | 1.1× |

| Propyl 2-(3-benzoylphenyl)propanoate | Benzoyl phenyl | 0.9× |

For methyl 2-(3-fluorophenoxy)propanoate, the fluorophenoxy group may enhance metabolic stability compared to benzoyl analogs due to fluorine’s resistance to oxidative degradation.

Electronic and Physicochemical Properties

Fluorine’s electronegativity significantly alters electronic distribution in aromatic esters. Comparisons with methoxyphenylpropanoic acid derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid) reveal:

- Fluorophenoxy groups (-I effect) withdraw electrons, stabilizing the ester bond and delaying hydrolysis.

Comparison Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Melting Point (°C) | LogP (Predicted) | Hydrolysis Rate (Relative) |

|---|---|---|---|---|

| 3-(2-Methoxyphenyl)propanoic acid | Methoxy | 145–148 | 2.1 | High |

| This compound | Fluorophenoxy | N/A | 2.8* | Moderate |

| Methyl 2-(3-benzoylphenyl)propanoate | Benzoyl | N/A | 3.5 | Low |

*Predicted using fragment-based methods.

The higher logP of fluorophenoxy and benzoyl derivatives suggests greater membrane permeability, favoring CNS or intracellular targeting. However, excessive lipophilicity (e.g., benzoyl analogs) may reduce aqueous solubility, necessitating formulation adjustments .

Fluorinated vs. Non-Fluorinated Analogs

Fluorination in perfluorinated propanoyl fluorides (e.g., 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride) drastically alters reactivity and stability.

- Fluorine substituents increase thermal stability and resistance to nucleophilic attack.

- In this compound, the single fluorine atom likely balances stability and reactivity, avoiding the extreme inertness seen in perfluorinated compounds .

Biological Activity

Methyl 2-(3-fluorophenoxy)propanoate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H13F O3

- Molecular Weight : 220.22 g/mol

- Functional Groups : Ester (propanoate moiety) and phenoxy group with a fluorine substituent.

The presence of the fluorine atom in the 3-position of the phenoxy group enhances the compound's lipophilicity, which may influence its biological interactions and pharmacokinetic properties.

This compound acts primarily through its hydrolysis, releasing active components that can interact with various biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing binding affinity to biological targets.

Key Mechanisms:

- Hydrolysis : The compound can undergo hydrolysis to yield 3-fluorophenol and 2-bromo-2-methylpropionic acid, which may have distinct biological activities.

- Enzyme Interaction : It has been studied as a substrate in enzyme-catalyzed reactions, providing insights into its role in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in drug development.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant in developing treatments for diseases involving dysregulated enzyme activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain pathogens | |

| Enzyme Inhibition | Potential to inhibit specific enzymes | |

| Drug Development | Investigated as a precursor for pharmaceuticals |

Case Study: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential as a lead compound in drug discovery aimed at metabolic disorders .

Applications in Research

This compound is utilized across various scientific domains:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.